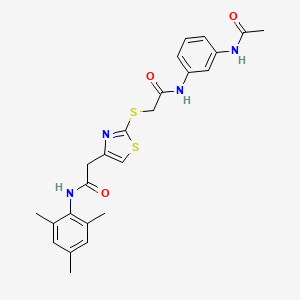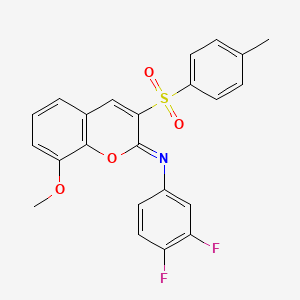
N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine, also known as DMMS, is a synthetic compound with potential applications in scientific research. DMMS belongs to the class of chromen-2-imine derivatives, which have been studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine involves its interaction with cellular proteins and enzymes. This compound has been shown to bind to the ATP-binding site of CK2 and inhibit its activity. This leads to a decrease in the phosphorylation of downstream signaling molecules, which are involved in cell proliferation and survival. This compound has also been shown to induce the activation of caspases, which are enzymes that play a key role in the initiation of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells, induces apoptosis, and inhibits the activity of CK2. In vivo studies have shown that this compound can inhibit the growth of tumors in animal models of cancer. This compound has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has been shown to have potent anti-cancer properties and can be used to study the signaling pathways involved in cancer cell proliferation and survival. However, this compound also has some limitations. It is a relatively new compound, and its toxicity and pharmacokinetic properties have not been fully characterized. Further research is needed to determine the optimal dosage and administration route for this compound.
Orientations Futures
There are several future directions for research on N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine. One area of interest is the development of this compound analogs with improved potency and selectivity for CK2 inhibition. Another area of interest is the investigation of the pharmacokinetics and toxicity of this compound in animal models. Additionally, this compound could be studied in combination with other anti-cancer agents to determine its potential as a combination therapy. Finally, this compound could be studied for its potential applications in other diseases, such as inflammatory diseases, where its anti-inflammatory properties may be beneficial.
Méthodes De Synthèse
The synthesis of N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine has been reported in the literature by several research groups. One of the most common methods involves the reaction of 8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine with 3,4-difluoroaniline in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds through nucleophilic substitution of the imine nitrogen with the aniline nitrogen, followed by elimination of the leaving group to form this compound.
Applications De Recherche Scientifique
N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine has been studied for its potential applications in scientific research, particularly in the field of cancer biology. Chromen-2-imine derivatives have been shown to possess anti-cancer properties by inhibiting various signaling pathways involved in cancer cell proliferation and survival. This compound has been reported to inhibit the activity of the protein kinase CK2, which is overexpressed in many types of cancer and promotes tumor growth and metastasis. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N-(3,4-difluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2NO4S/c1-14-6-9-17(10-7-14)31(27,28)21-12-15-4-3-5-20(29-2)22(15)30-23(21)26-16-8-11-18(24)19(25)13-16/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFBFJFMHJQSDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

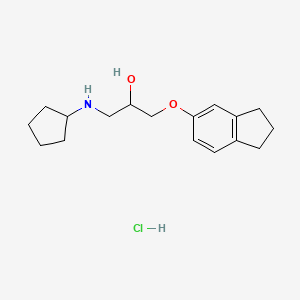
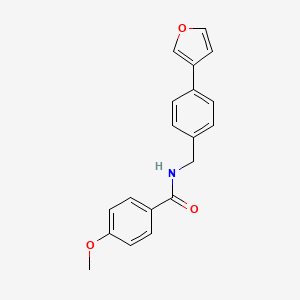
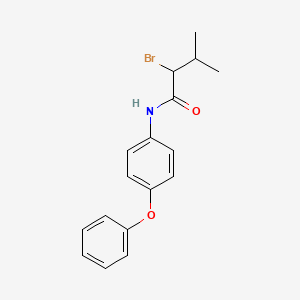
![N-(1-cyanocyclohexyl)-2-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}propanamide](/img/structure/B3009965.png)
![(E)-N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B3009966.png)
![N-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-4-oxochromene-2-carboxamide](/img/structure/B3009967.png)
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B3009968.png)
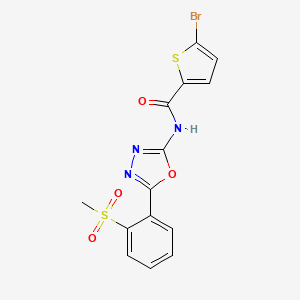

![4-Chlorophenyl 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl sulfide](/img/structure/B3009971.png)
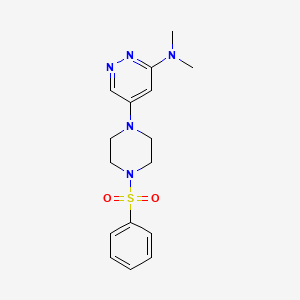
![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B3009975.png)
![2-Chloro-N-methyl-N-[(2-phenyloxan-3-yl)methyl]propanamide](/img/structure/B3009976.png)
